4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole
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Overview
Description
4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole is a complex organic compound that features a thiazole ring, a triazole ring, and multiple aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the thiazole ring, followed by the introduction of the triazole moiety through a cycloaddition reaction. The final step often involves the attachment of the aromatic substituents via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces the corresponding alcohols or amines.
Scientific Research Applications
4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethylphenyl)-2-(5-methyl-1H-1,2,3-triazol-4-yl)thiazole: Lacks the p-tolyl group.
4-(2,5-dimethylphenyl)-2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole: Similar structure but different substitution pattern.
Uniqueness
4-(2,5-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole is unique due to its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-13-6-9-17(10-7-13)25-16(4)20(23-24-25)21-22-19(12-26-21)18-11-14(2)5-8-15(18)3/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVNLMYRJBUBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=C(C=CC(=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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